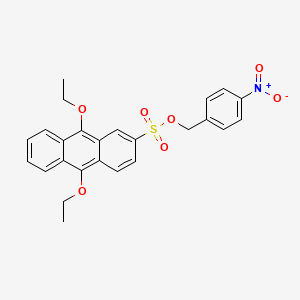![molecular formula C20H24N2Si2 B14286268 2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]- CAS No. 133826-69-4](/img/structure/B14286268.png)
2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C20H24N2Si2 and a molecular weight of 348.59 g/mol It is a derivative of bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by trimethylsilyl-ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- typically involves the coupling of 2,2’-bipyridine with trimethylsilylacetylene under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: The trimethylsilyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized bipyridine compounds.
Applications De Recherche Scientifique
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the compound’s medicinal applications may include its use as a building block for drug development.
Mécanisme D'action
The mechanism by which 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine moiety act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, depending on the metal center and the surrounding ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl groups.
4,4’-Bipyridine: A structural isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar coordination chemistry profile.
Uniqueness
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl-ethynyl groups, which enhance its solubility and modify its electronic properties. These modifications can lead to different reactivity and coordination behavior compared to its parent compound and other similar compounds .
Propriétés
Numéro CAS |
133826-69-4 |
|---|---|
Formule moléculaire |
C20H24N2Si2 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
trimethyl-[2-[6-[6-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)15-13-17-9-7-11-19(21-17)20-12-8-10-18(22-20)14-16-24(4,5)6/h7-12H,1-6H3 |
Clé InChI |
ZRQNKMLRSHVTDC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


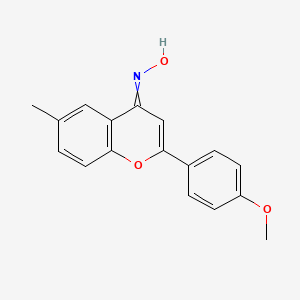
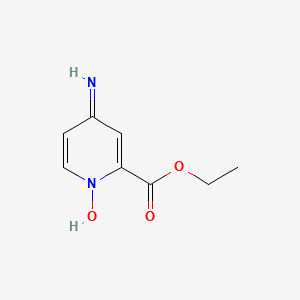


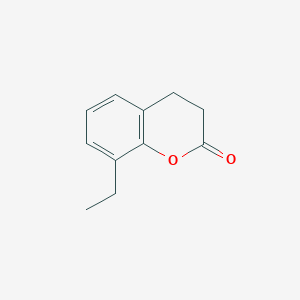
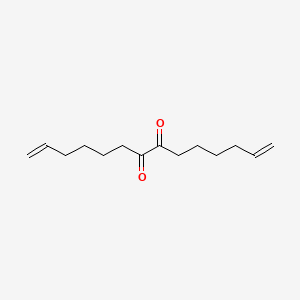
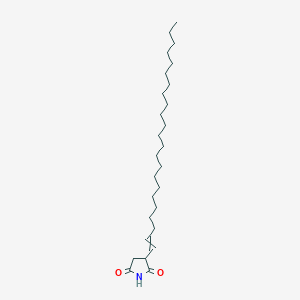
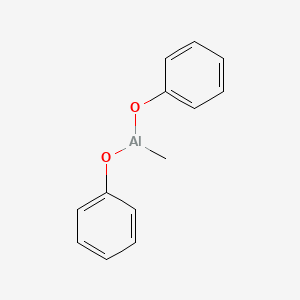
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
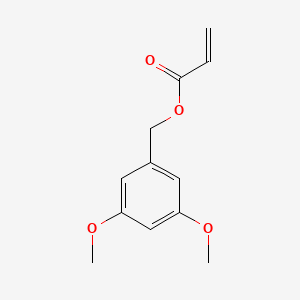
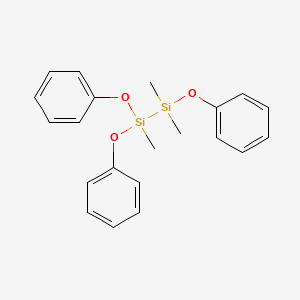
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
